molecular formula C10H8FN3O B7791345 2-amino-6-(4-fluorophenyl)-1H-pyrimidin-4-one

2-amino-6-(4-fluorophenyl)-1H-pyrimidin-4-one

Cat. No.: B7791345
M. Wt: 205.19 g/mol
InChI Key: MZAUUOFDWADEPI-UHFFFAOYSA-N
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Description

The compound identified as “2-amino-6-(4-fluorophenyl)-1H-pyrimidin-4-one” is a chemical entity with unique properties and applications. This compound is recognized for its potential in various scientific and industrial fields, making it a subject of interest for researchers and professionals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “2-amino-6-(4-fluorophenyl)-1H-pyrimidin-4-one” involves specific chemical reactions and conditions. The preparation methods typically include the use of cyclodextrins to form inclusion complexes. Cyclodextrins are valuable compounds that can encapsulate other molecules within their non-polar cavities, enhancing the solubility and stability of the encapsulated compound .

Industrial Production Methods: In industrial settings, the production of “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial to monitor the formation of inclusion complexes and to verify the quality of the final product .

Scientific Research Applications

“2-amino-6-(4-fluorophenyl)-1H-pyrimidin-4-one” has a wide range of scientific research applications. It is used in chemistry for the study of reaction mechanisms and the development of new synthetic methods. In biology, it is employed to investigate the interactions between molecules and biological systems. In medicine, “this compound” is explored for its potential therapeutic effects and its role in drug delivery systems. Additionally, the compound finds applications in the food industry, where it is used to improve the solubility and stability of food additives .

Mechanism of Action

The mechanism of action of “2-amino-6-(4-fluorophenyl)-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by forming inclusion complexes with cyclodextrins, which enhance its solubility and stability. This interaction allows “this compound” to effectively reach its molecular targets and exert its desired effects .

Comparison with Similar Compounds

Similar Compounds: “2-amino-6-(4-fluorophenyl)-1H-pyrimidin-4-one” can be compared with other similar compounds, such as cephalosporins, which are a class of β-lactam antibiotics. These compounds share structural similarities and pharmacological actions, making them valuable for comparative studies .

Uniqueness: The uniqueness of “this compound” lies in its ability to form stable inclusion complexes with cyclodextrins, which enhances its solubility and stability. This property distinguishes it from other compounds and makes it particularly useful in various scientific and industrial applications .

Properties

IUPAC Name

2-amino-6-(4-fluorophenyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c11-7-3-1-6(2-4-7)8-5-9(15)14-10(12)13-8/h1-5H,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAUUOFDWADEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N=C(N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)N=C(N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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